4-Amino-5-methoxy-2-methylbenzoic acid
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Overview
Description
4-Amino-5-methoxy-2-methylbenzoic acid is an aromatic compound with a complex structure that includes an amino group, a methoxy group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-methoxy-2-methylbenzoic acid can be achieved through several methods. One common approach involves the nitration of 5-methoxy-2-methylbenzoic acid followed by reduction to introduce the amino group. The reaction conditions typically involve the use of concentrated nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 5-nitro-2-methoxybenzoic acid using a palladium catalyst under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-methoxy-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as iron powder, tin chloride, or catalytic hydrogenation with palladium can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of 4-nitro-5-methoxy-2-methylbenzoic acid.
Reduction: Formation of this compound from its nitro derivative.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-Amino-5-methoxy-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-5-methoxy-2-methylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes. The carboxylic acid group can participate in ionic interactions with positively charged sites on proteins .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylbenzoic acid: Similar structure but lacks the methoxy group.
5-Amino-2-methylbenzoic acid: Similar structure but the amino group is positioned differently.
4-Methoxy-2-methylbenzoic acid: Similar structure but lacks the amino group.
Uniqueness
4-Amino-5-methoxy-2-methylbenzoic acid is unique due to the presence of both an amino group and a methoxy group on the aromatic ring.
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
4-amino-5-methoxy-2-methylbenzoic acid |
InChI |
InChI=1S/C9H11NO3/c1-5-3-7(10)8(13-2)4-6(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) |
InChI Key |
JUHWENDHWLZJDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)OC)N |
Origin of Product |
United States |
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